molecular formula C11H20N4O2 B11744721 tert-butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate

tert-butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate

Cat. No.: B11744721
M. Wt: 240.30 g/mol
InChI Key: OKDXJZVYJKMPRL-UHFFFAOYSA-N
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Description

tert-Butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate typically involves the protection of the amino group using tert-butyl carbamate. The process may include steps such as nitrosation, reduction, esterification, amino group protection, and condensation . The use of tert-butyl dicarbonate (Boc) as a protecting group is common, and it can be removed under acidic conditions such as trifluoroacetic acid .

Industrial Production Methods: Industrial production methods for carbamates often involve the use of amines, carbon dioxide, and halides in the presence of catalysts like cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and other bioactive molecules .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It is also employed in the synthesis of peptide-based drugs .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. It is also utilized in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The tert-butyl group provides stability, while the amino group allows for interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl N-(5-amino-1-propan-2-ylpyrazol-4-yl)carbamate

InChI

InChI=1S/C11H20N4O2/c1-7(2)15-9(12)8(6-13-15)14-10(16)17-11(3,4)5/h6-7H,12H2,1-5H3,(H,14,16)

InChI Key

OKDXJZVYJKMPRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

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